

A Comparative Guide: N1-Methylpseudouridine vs. 2-Thiouridine for Reducing mRNA Immunogenicity

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Compound of Interest					
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The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the development of nucleoside modifications that mitigate its inherent immunogenicity. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to inflammatory responses that can reduce protein expression and cause adverse effects. This guide provides an objective comparison of two such modifications, N1-Methylpseudouridine (m1 Ψ) and 2-thiouridine (s2 Ψ), in their capacity to reduce the immunogenic profile of in vitro transcribed (IVT) mRNA.

Executive Summary

Both N1-Methylpseudouridine (m1 Ψ) and 2-thiouridine (s2U) are effective in reducing the immunogenicity of synthetic mRNA. The primary mechanism for this reduction is the evasion of recognition by endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key sensors of single-stranded RNA. While direct, head-to-head quantitative comparisons of cytokine induction are limited in publicly available literature, existing data suggests that m1 Ψ significantly dampens the innate immune response. Qualitative data indicates a similar role for s2U in impeding TLR activation.

N1-Methylpseudouridine (m1Ψ) has been extensively studied and is a key component of the approved COVID-19 mRNA vaccines. Its incorporation into mRNA transcripts has been shown



to substantially decrease the production of pro-inflammatory cytokines and interferons.

2-Thiouridine (s2U) is another promising modification known to reduce mRNA immunogenicity. While less characterized in direct comparison to $m1\Psi$, studies have demonstrated its ability to abrogate TLR3 stimulation and impede the activation of TLR7 and TLR8.

This guide will delve into the available experimental data, outline the relevant immunological pathways, and provide standardized protocols for assessing mRNA immunogenicity.

Data Presentation: Quantitative Comparison of Immunogenicity

Direct comparative studies quantifying the cytokine profiles induced by m1Ψ- versus s2U-modified mRNA are not readily available in the reviewed literature. However, data from studies investigating each modification individually provide valuable insights.

N1-Methylpseudouridine (m1Ψ) Immunogenicity Profile

A study by Verbeke et al. (2021) demonstrated that the ratio of m1Ψ modification in mRNA has a significant impact on the induction of innate immune response genes. The following table summarizes the quantitative PCR (qPCR) data on the mRNA levels of key immune genes in 293T and A549 cells after transfection with m1Ψ-modified mRNA encoding for enhanced green fluorescent protein (mEGFP).



Cell Line	Analyte	Unmodified mEGFP (Fold Change)	m1ΨEGFP- 10% (Fold Change)	m1ΨEGFP- 100% (Fold Change)
293T	RIG-I	High	Reduced	Significantly Reduced
RANTES	High	Reduced	Significantly Reduced	
IL-6	High	Reduced	Significantly Reduced	
IFN-β1	High	Reduced	Significantly Reduced	
TNF-α	High	Reduced	Significantly Reduced	_
A549	RIG-I	High	Reduced	Significantly Reduced
RANTES	High	Reduced	Significantly Reduced	
IL-6	High	Reduced	Significantly Reduced	
IFN-β1	High	Reduced	Significantly Reduced	_
TNF-α	High	Reduced	Significantly Reduced	_

Note: This table is a qualitative summary based on the described trends in the absence of specific numerical fold-change values in the initial search results. "High" indicates a strong induction by unmodified mRNA, while "Reduced" and "Significantly Reduced" indicate a dosedependent decrease in expression with increasing m1 Ψ modification.

2-Thiouridine (s2U) Immunogenicity Profile

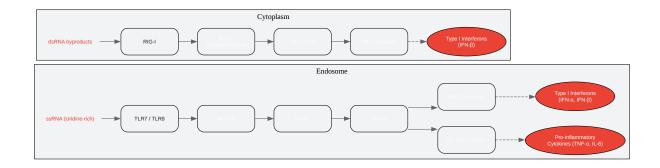


Quantitative data from a direct head-to-head comparison with m1 Ψ is not available in the provided search results. However, qualitative descriptions from multiple sources indicate that the incorporation of s2U into mRNA transcripts impedes the stimulation of TLR7 and TLR8. This leads to an inhibition of the secretion of pro-inflammatory cytokines such as TNF- α and IL-12 from human monocyte-derived dendritic cells.[1] Furthermore, it has been noted that in vitro transcribed RNA containing s2U lacked TLR3 stimulation.

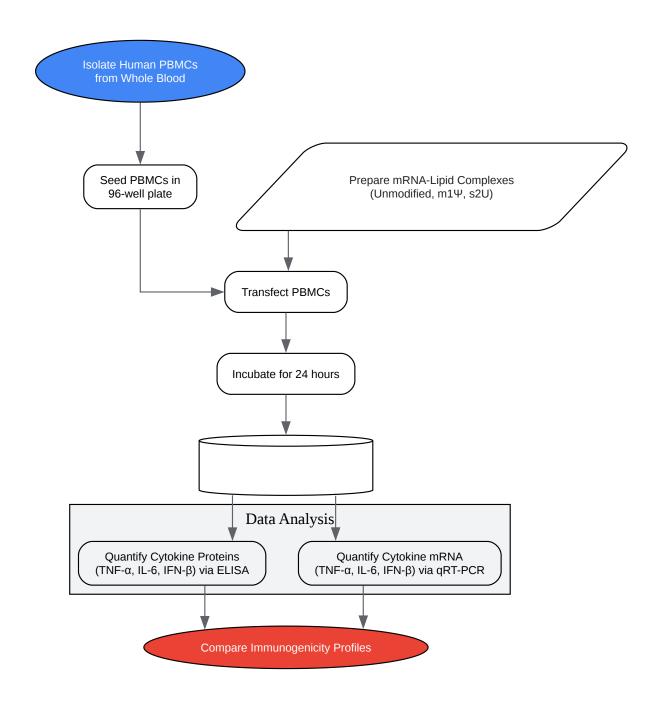
Signaling Pathways of Innate Immune Recognition of mRNA

The immunogenicity of unmodified mRNA is primarily mediated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes and RIG-I-like receptors (RLRs) in the cytoplasm. The following diagrams illustrate these key signaling pathways.









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References

- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
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